molecular formula C22H27NO6S B13732721 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine 2,2-dioxide oxalate CAS No. 29140-43-0

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo(c)thiophene-1-propylamine 2,2-dioxide oxalate

Katalognummer: B13732721
CAS-Nummer: 29140-43-0
Molekulargewicht: 433.5 g/mol
InChI-Schlüssel: URXHWNXOZUHIKE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate is an organic compound with a complex structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced technologies such as high-throughput screening and automated synthesis can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.

Common Reagents and Conditions

The common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Wissenschaftliche Forschungsanwendungen

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

1,3-Dihydro-1-phenyl-N,3,3-trimethylbenzo©thiophene-1-propylamine 2,2-dioxide oxalate is unique due to its specific structural features and chemical properties

Eigenschaften

CAS-Nummer

29140-43-0

Molekularformel

C22H27NO6S

Molekulargewicht

433.5 g/mol

IUPAC-Name

3-(3,3-dimethyl-2,2-dioxo-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium;2-hydroxy-2-oxoacetate

InChI

InChI=1S/C20H25NO2S.C2H2O4/c1-19(2)17-12-7-8-13-18(17)20(24(19,22)23,14-9-15-21-3)16-10-5-4-6-11-16;3-1(4)2(5)6/h4-8,10-13,21H,9,14-15H2,1-3H3;(H,3,4)(H,5,6)

InChI-Schlüssel

URXHWNXOZUHIKE-UHFFFAOYSA-N

Kanonische SMILES

CC1(C2=CC=CC=C2C(S1(=O)=O)(CCC[NH2+]C)C3=CC=CC=C3)C.C(=O)(C(=O)[O-])O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.